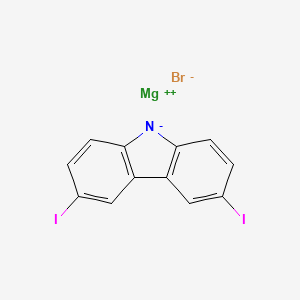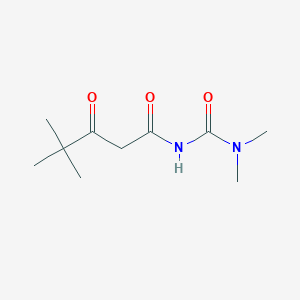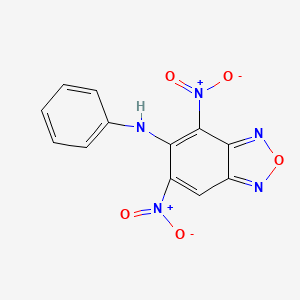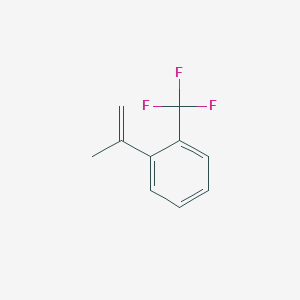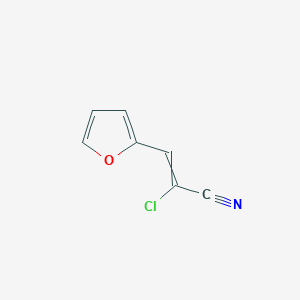
2-Chloro-3-(furan-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(furan-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C7H4ClNO It is characterized by the presence of a furan ring, a chloro group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(furan-2-yl)prop-2-enenitrile typically involves the reaction of furan-2-carbaldehyde with chloroacetonitrile in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(furan-2-yl)prop-2-enenitrile can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles.
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-methoxy-3-(furan-2-yl)prop-2-enenitrile.
Oxidation: Products include furan-2-carboxylic acid derivatives.
Reduction: Products include 2-chloro-3-(furan-2-yl)propan-1-amine.
Applications De Recherche Scientifique
2-Chloro-3-(furan-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(furan-2-yl)prop-2-enenitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. The furan ring can be involved in aromatic substitution reactions. These interactions can lead to the formation of various bioactive compounds with potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(furan-2-yl)prop-2-enal
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Prop-2-enenitrile, 3-(2-chlorophenyl)-
Uniqueness
2-Chloro-3-(furan-2-yl)prop-2-enenitrile is unique due to the presence of both a chloro group and a nitrile group attached to a furan ring.
Propriétés
Numéro CAS |
91678-88-5 |
|---|---|
Formule moléculaire |
C7H4ClNO |
Poids moléculaire |
153.56 g/mol |
Nom IUPAC |
2-chloro-3-(furan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H4ClNO/c8-6(5-9)4-7-2-1-3-10-7/h1-4H |
Clé InChI |
JUZYXDSTFKXBHH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C=C(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
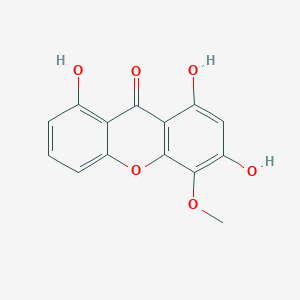
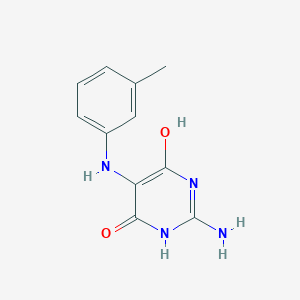

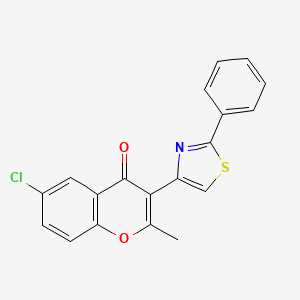
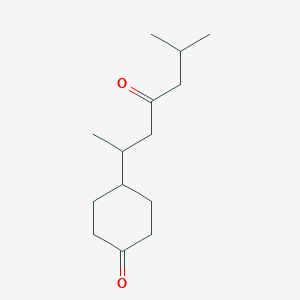
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
